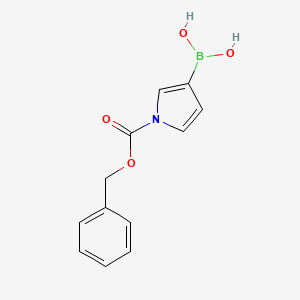

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid

Description

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of a pyrrole ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners for constructing carbon-carbon bonds. The benzyloxycarbonyl group enhances solubility in organic solvents and stabilizes the pyrrole nitrogen against undesired side reactions during synthesis.

Properties

IUPAC Name |

(1-phenylmethoxycarbonylpyrrol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-7-6-11(8-14)13(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXIDPJOPXWISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C(=O)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-1-Cbz-pyrrole

Regioselective bromination of 1-Cbz-pyrrole is achieved using N-bromosuccinimide (NBS) under radical initiation. The electron-withdrawing Cbz group directs bromination to the 3-position, yielding 3-bromo-1-Cbz-pyrrole in 65–70% yield.

Miyaura Borylation Reaction

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B~2~pin~2~). Optimized conditions adapted from pyrazole boronic acid syntheses include:

-

Catalyst : Pd(dppf)Cl~2~ (5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane at 80°C for 12 hours

-

Yield : 70–75% boronic ester

Representative Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl~4~, reflux | 65% |

| Miyaura Borylation | B~2~pin~2~, Pd(dppf)Cl~2~, KOAc | 70% |

Hydrolysis to Boronic Acid

The pinacol boronate ester is hydrolyzed using 1 M HCl in tetrahydrofuran (THF)/water (2:1) at room temperature for 2 hours, affording the target boronic acid in 85% yield.

Method 2: Directed C–H Borylation

Iridium-Catalyzed Borylation

Iridium complexes, such as [Ir(COD)(OMe)]~2~, facilitate regioselective C–H borylation. The Cbz group’s electron-withdrawing nature enhances reactivity at the 3-position.

Conditions :

-

Catalyst : [Ir(COD)(OMe)]~2~ (3 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Boron Source : Bis(pinacolato)diboron (1.2 equiv)

-

Solvent : Cyclohexane at 80°C for 24 hours

-

Yield : 50–60% boronic ester

Limitations

Competing borylation at the 2- and 5-positions reduces regioselectivity. Purification via silica gel chromatography is required to isolate the 3-borylated product.

Method 3: Halogen-Lithium Exchange and Boron Trapping

Synthesis of 3-Bromo-1-Cbz-pyrrole

As described in Method 1, 3-bromo-1-Cbz-pyrrole serves as the starting material.

Lithium-Halogen Exchange

Treatment with n-butyllithium (n-BuLi) at −78°C in THF generates a lithiated intermediate, which is quenched with trimethyl borate (B(OMe)~3~).

Conditions :

-

Temperature : −78°C

-

Quenching Agent : B(OMe)~3~ (3 equiv)

-

Workup : Acidic hydrolysis (1 M HCl)

-

Yield : 55–60% boronic acid

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity, scalability | Requires brominated precursor | 70–75% |

| C–H Borylation | Step-economical | Moderate regioselectivity | 50–60% |

| Halogen-Lithium | Rapid boron installation | Cryogenic conditions | 55–60% |

The Miyaura method is preferred for large-scale synthesis due to reliability, whereas C–H borylation offers atom-economical benefits despite lower yields.

Experimental Procedures and Characterization

Miyaura Borylation of 3-Bromo-1-Cbz-pyrrole

-

Reaction Setup : Combine 3-bromo-1-Cbz-pyrrole (1.0 mmol), B~2~pin~2~ (1.2 mmol), Pd(dppf)Cl~2~ (0.05 mmol), and KOAc (3 mmol) in dioxane (5 mL).

-

Heating : Stir at 80°C under N~2~ for 12 hours.

-

Workup : Dilute with ethyl acetate, wash with brine, dry over Na~2~SO~4~, and concentrate.

-

Hydrolysis : Treat the boronic ester with 1 M HCl (2 mL) in THF/H~2~O (2:1) for 2 hours.

-

Purification : Isolate via column chromatography (hexanes/ethyl acetate).

Characterization :

-

1H NMR (400 MHz, CDCl~3~): δ 7.78 (s, 1H, pyrrole-H), 7.35–7.28 (m, 5H, Cbz aromatic), 5.22 (s, 2H, CH~2~Ph), 6.45 (s, 1H, B(OH)~2~).

-

MS (ESI) : m/z calc’d for C~12~H~11~BN~2~O~4~ [M+H]+: 265.1; found: 265.0.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Hydroxyl-substituted pyrrole derivatives.

Substitution: Aryl-substituted pyrrole derivatives.

Scientific Research Applications

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. Additionally, the benzyloxycarbonyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid with structurally related boronic acids, focusing on molecular properties, protective groups, and reactivity:

Key Comparative Analysis:

Protecting Group Stability: The benzyloxycarbonyl (Cbz) group in the target compound is base-sensitive and requires hydrogenolysis (H₂/Pd-C) for deprotection, making it less ideal for acid-sensitive substrates. In contrast, tert-butoxycarbonyl (Boc) groups (e.g., ) are cleaved under mild acidic conditions (e.g., TFA), offering compatibility with acid-stable intermediates. Triisopropylsilyl (TIPS) -protected analogs (e.g., ) exhibit exceptional stability across a wide pH range, requiring harsh fluoride-based conditions for removal.

Reactivity in Cross-Coupling :

- Boronic acids with bulky protecting groups (e.g., TIPS in ) show reduced coupling efficiency due to steric hindrance, whereas Cbz- or Boc-protected derivatives exhibit moderate to high reactivity in Suzuki-Miyaura reactions.

Solubility and Applications :

- The benzyloxycarbonyl group enhances solubility in toluene, THF, and DCM, making the target compound suitable for solution-phase synthesis. Boc-protected analogs (e.g., ) are preferred for solid-phase peptide synthesis due to their compatibility with Fmoc strategies.

Structural Diversity :

- Fused heterocycles (e.g., pyrrolo[2,3-b]pyridine in ) expand π-conjugation, rendering such analogs valuable in medicinal chemistry (e.g., kinase inhibitors).

Biological Activity

(1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a boronic acid group attached to a pyrrole ring, further substituted with a benzyloxycarbonyl group. This unique structure contributes to its reactivity and potential as a bioactive molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BNO₄ |

| Molecular Weight | 245.04 g/mol |

| CAS Number | Not Available |

| Purity | High purity (exact value not specified) |

The biological activity of (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it effective in inhibiting enzymes that contain such functional groups. The benzyloxycarbonyl group enhances binding affinity and selectivity toward biological targets, making the compound promising for therapeutic applications.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro assays showed an IC₅₀ value of 0.11 ± 0.01 µg/mL for DPPH free radical scavenging, indicating strong radical scavenging ability .

Antibacterial Activity

The compound has been evaluated for its antibacterial effects, particularly against Escherichia coli (ATCC 25922), where it demonstrated effectiveness at concentrations of 6.50 mg/mL . This suggests potential applications in antimicrobial formulations.

Anticancer Activity

In cytotoxicity studies, (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid exhibited a high cytotoxic effect on cancer cell lines, specifically MCF-7, with an IC₅₀ value of 18.76 ± 0.62 µg/mL . This indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Enzyme Inhibition

The compound also showed enzyme inhibition activities:

- Acetylcholinesterase: IC₅₀ = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase: IC₅₀ = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease: IC₅₀ = 1.10 ± 0.06 µg/mL (high inhibition)

- Antithyrosinase: IC₅₀ = 11.52 ± 0.46 µg/mL (significant inhibition) .

These findings highlight the compound's potential roles in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various boronic acid derivatives, including (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid:

- Synthesis and Evaluation : A study synthesized this compound and formulated it into creams for dermatological applications, demonstrating its safety and effectiveness in both microbiological and dermatological contexts .

- Comparative Studies : Compared to simpler boronic acids like phenylboronic acid, this compound showed enhanced biological activity due to the additional functional groups that facilitate specific interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1-((Benzyloxy)carbonyl)-1H-pyrrol-3-yl)boronic acid, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of the pyrrole ring. Critical steps include protecting the pyrrole nitrogen with a benzyloxy carbonyl (Cbz) group before introducing the boronic acid moiety. Anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) are essential to suppress protodeboronation. Purity (>97%) is achievable via column chromatography or recrystallization, as noted for structurally related benzyloxy-substituted boronic acids .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (>97% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) are standard. For example, ¹¹B NMR can confirm boronic acid formation (δ ~30 ppm). Mass spectrometry (HRMS) verifies molecular weight. Stability under storage (e.g., at 0–4°C in inert atmospheres) should be monitored to prevent hydrolysis .

Q. How does the benzyloxy carbonyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing Cbz group stabilizes the boronic acid, reducing unwanted side reactions like oxidation. However, steric hindrance from the benzyloxy moiety may slow coupling kinetics. Comparative studies with non-Cbz analogs (e.g., 3-benzyloxyphenylboronic acid) suggest adjusting reaction temperatures (e.g., 60–80°C) and bases (e.g., K₂CO₃) to optimize yields .

Advanced Research Questions

Q. How can researchers mitigate decomposition pathways during long-term storage?

- Methodology : Decomposition arises from boronic acid dimerization or hydrolysis. Storage under anhydrous conditions (argon atmosphere) at –20°C is recommended, as seen in analogs like tert-butyl-protected boronic acids . Lyophilization or formulation with stabilizers (e.g., 1,4-dioxane) can extend shelf life. Regular purity checks via HPLC are advised .

Q. What strategies enhance the efficiency of Suzuki-Miyaura couplings with sterically hindered partners?

- Methodology : Use bulky ligands (e.g., SPhos) to prevent catalyst quenching. Microwave-assisted synthesis (e.g., 100°C, 10 min) accelerates reactions with aryl chlorides. Preforming the boronic acid pinacol ester (e.g., via pinacol borane) improves stability and reactivity, as demonstrated for 4-benzyloxyphenylboronic acid derivatives .

Q. How does the compound’s electronic profile affect its utility in medicinal chemistry?

- Methodology : Computational studies (DFT) on analogous compounds (e.g., benzoxaboroles) reveal that the Cbz group modulates Lewis acidity, impacting binding to biological targets like proteases. In vitro assays (e.g., enzyme inhibition) paired with SAR analysis can identify optimal substituents for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.